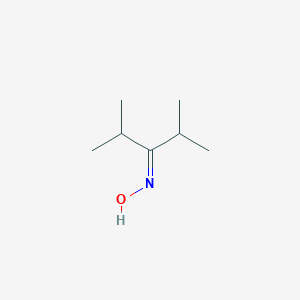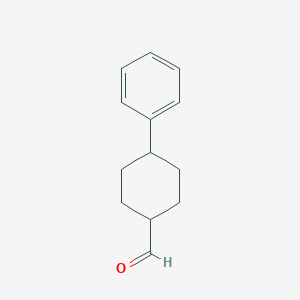
五硫化二アンチモン
概要
説明
Antimony pentasulfide is an inorganic compound composed of antimony and sulfur, commonly known as antimony red. It is a nonstoichiometric compound with a variable composition, and its structure remains unknown. This compound is typically found as a red powder and is insoluble in water but soluble in hydrochloric acid, alkalis, and ammonium hydrosulfide .
科学的研究の応用
Antimony pentasulfide has diverse applications in scientific research:
作用機序
The exact mechanism of action of antimony pentasulfide is not fully understood. it is known to interact with biological molecules and pathways, particularly in its ionic form. In medical applications, antimony compounds are believed to exert their effects by interfering with cellular processes and inducing apoptosis in target cells .
Similar Compounds:
Antimony Trisulfide (Sb2S3): Another sulfide of antimony, used in pyrotechnics and as a pigment.
Phosphorus Pentasulfide (P4S10): A similar compound used as a thionation reagent in organic synthesis.
Uniqueness: Antimony pentasulfide is unique due to its nonstoichiometric nature and variable composition. Unlike phosphorus pentasulfide, it does not have a well-defined structure and is often contaminated with sulfur, which can be removed through specific purification processes .
Safety and Hazards
将来の方向性
There has been increasing interest in the use of inorganic nanoparticles in different health materials or industrial products such as antimicrobials, catalysts, lubricants, and microelectronics instruments . Antimony(V) sulfide-based nanomaterials have gradually become a research focus due to their high theoretical specific capacity, good thermal stability, simple preparation, and low price .
生化学分析
Biochemical Properties
Antimony(V) sulfide is involved in several biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been observed that microbial transformations of Antimony(V) sulfide are catalyzed by a series of enzymes in diverse environmental microorganisms .
Cellular Effects
Antimony(V) sulfide has been shown to have effects on various types of cells. For instance, it has been used for intracellular biosynthesis of nanoparticles in certain bacteria
Molecular Mechanism
The molecular mechanism of Antimony(V) sulfide involves interactions with photons, generating electron-hole pairs that can be harnessed for electrical purposes
Temporal Effects in Laboratory Settings
The effects of Antimony(V) sulfide over time in laboratory settings have been studied. For instance, it has been observed that the precipitation of Antimony(V) sulfide and the stability of the resulting compound depend on the conversion between Antimony(V) sulfide complexes and precipitates .
Metabolic Pathways
Antimony(V) sulfide is involved in several metabolic pathways. Microorganisms are able to reduce Antimony(V) sulfide through two metabolic pathways, i.e., respiratory and non-respiratory reductions .
Transport and Distribution
The transport and distribution of Antimony(V) sulfide within cells and tissues are complex processes. For instance, in the context of solar cells, carrier transport balance and light absorption balance for Antimony(V) sulfide have been achieved .
準備方法
Synthetic Routes and Reaction Conditions: Antimony pentasulfide can be synthesized by reacting antimony with sulfur at temperatures ranging from 250 to 400 degrees Celsius in an inert atmosphere . The reaction is as follows: [ 2 \text{Sb} + 5 \text{S} \rightarrow \text{Sb}_2\text{S}_5 ]
Industrial Production Methods: In industrial settings, antimony pentasulfide is produced by heating antimony and sulfur together in a controlled environment to ensure the desired composition and purity. Commercial samples often contain sulfur impurities, which can be removed by washing with carbon disulfide in a Soxhlet extractor .
Types of Reactions:
Oxidation: Antimony pentasulfide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to antimony trisulfide or elemental antimony under specific conditions.
Substitution: This compound can participate in substitution reactions, especially with strong acids.
Common Reagents and Conditions:
Hydrochloric Acid: When treated with strong acids like hydrochloric acid, antimony pentasulfide liberates hydrogen sulfide and forms antimony trichloride. [ 6 \text{HCl} + \text{Sb}_2\text{S}_5 \rightarrow 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} + 2 \text{S} ]
Major Products:
Antimony Trichloride: Formed during the reaction with hydrochloric acid.
Hydrogen Sulfide: Released as a gas during the reaction with strong acids.
特性
IUPAC Name |
[bis(sulfanylidene)-λ5-stibanyl]sulfanyl-bis(sulfanylidene)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5S.2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVREKQVQREQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb](=S)S[Sb](=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S5Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046583 | |
| Record name | Antimony(V) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-yellow odorless solid; [Merck Index] | |
| Record name | Antimony pentasulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1315-04-4 | |
| Record name | Antimony pentasulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfide (Sb2S5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony(V) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony pentasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is unique about the synthesis method of antimony(V) sulfide described in the research?
A1: The research describes a novel method for synthesizing antimony(V) sulfide using a nuclear decay process. [, ] Specifically, it involves the β− decay of 121mSn within a SnS2 lattice. This decay process leads to the formation of a covalent antimony(V) sulfide compound. [, ] This method is particularly interesting because it allows for the creation of antimony(V) compounds that might be challenging to synthesize through traditional chemical methods.
Q2: What spectroscopic technique was used to characterize the synthesized antimony(V) sulfide, and what information did it provide?
A2: The researchers utilized Mössbauer spectroscopy to characterize the synthesized antimony(V) sulfide. [, ] This technique is particularly sensitive to the oxidation state and chemical environment of Mössbauer-active isotopes, such as 121Sb. The obtained Mössbauer spectrum confirmed the formation of a covalent antimony(V) compound within the SnS2 lattice. [, ] This information is valuable for understanding the chemical nature and potential applications of the synthesized material.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





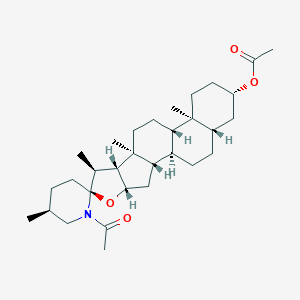
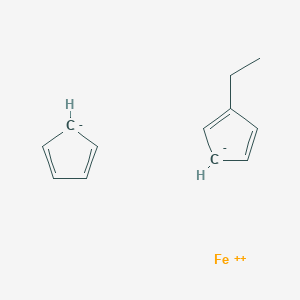
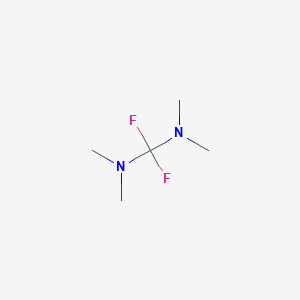
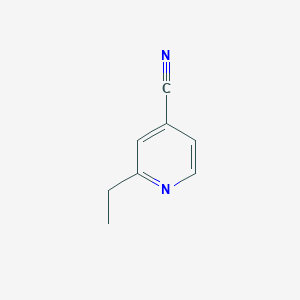
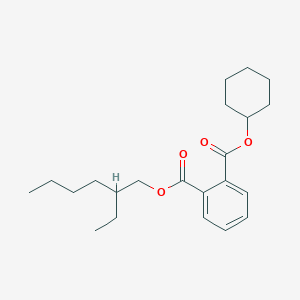
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
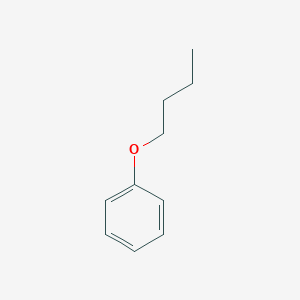

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
